6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4
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Overview
Description
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride, resulting in the protection of the hydroxyl group at the 6-position . The deuterium labeling (d4) is used for tracing and analytical purposes in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves several steps:
Reaction with tert-butyldimethylsilyl chloride: Raloxifene is reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to protect the hydroxyl group at the 6-position.
Deuterium Labeling: The deuterium atoms are introduced through specific labeling techniques, often involving the use of deuterated reagents or solvents.
Industrial Production Methods
While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 undergoes several types of chemical reactions:
Substitution Reactions: The tert-butyldimethylsilyl group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the silyl-protected hydroxyl group.
Common Reagents and Conditions
Substitution: Acidic reagents such as hydrochloric acid or tetrabutylammonium fluoride are commonly used to remove the silyl protecting group.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Deprotected Hydroxyl Compound: Removal of the silyl group yields 6-hydroxy Raloxifene-d4.
Oxidized/Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, such as the inhibition of bone resorption and the reduction of cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, used as a SERM in the treatment of osteoporosis and breast cancer.
Tamoxifen: Another SERM with similar estrogen receptor modulating effects.
Bazedoxifene: A newer SERM with improved efficacy and safety profiles.
Uniqueness
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is unique due to its silyl-protected hydroxyl group and deuterium labeling. These features make it particularly useful in analytical studies and as a stable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-KFESLDSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662005 |
Source
|
Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189422-34-1 |
Source
|
Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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